2,5-Octadiyn-1-ol
Overview
Description
2,5-Octadiyn-1-ol is a reagent used in the preparation of many biological and organometallic compounds . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .
Molecular Structure Analysis
The molecular formula of 2,5-Octadiyn-1-ol is C8H10O . The compound is relatively short and hybridizes to a unique sequence in the total pool of targets present in cells .Physical And Chemical Properties Analysis
2,5-Octadiyn-1-ol has a density of 0.98, a boiling point of 237.789 °C at 760 mmHg, and a flash point of 107.685 °C . It has a polar surface area of 20 Å2 and a logP of 0.78560 .Scientific Research Applications
Pheromone Synthesis
2,5-Octadiyn-1-ol has been utilized in the synthesis of pheromones. A study by Mori (2015) demonstrated its use in synthesizing pheromone components for the male dried bean beetle. This highlights its role in developing environmentally friendly pest control methods.
Material Science
In material science, 2,5-Octadiyn-1-ol contributes to the development of novel materials with unique properties. Suib (2008) discusses the creation of porous manganese oxide materials with applications in catalysis, adsorption, sensors, batteries, and other areas.
Polymer Chemistry
The compound is significant in the field of polymer chemistry. Unold, Wang, Frey, & Buchmeiser (2013) explored its use in the cyclopolymerization of chiral 1,7-octadiynes, leading to the creation of polymers with specific structural properties.
Organic Chemistry
In organic chemistry, 2,5-Octadiyn-1-ol plays a role in the study of nonbonded interactions and selectivities in cycloadditions, as investigated by Quadrelli, Romano, & Caramella (2010). This research is crucial for understanding and designing better chemical reactions.
Industrial Applications
For industrial applications, Leeuwen, Clément, & Tschan (2011) discussed the selective production of 1-octene, a component in the manufacturing of linear low-density polyethylene (LLDPE), where 2,5-Octadiyn-1-ol is a potential intermediate.
Catalysis
In catalysis, the morphology of birnessite-type manganese oxide nanostructures, which could be derived from 2,5-Octadiyn-1-ol, was shown by Hou, Li, Mao, Ren, & Zhao (2014) to have a tremendous impact on catalytic activity, particularly in the oxidation of benzene.
Nonlinear Optical Properties
Research by Sreenath, Joe, & Rastogi (2018) has explored the nonlinear optical properties of related compounds, demonstrating potential applications in optoelectronics and photonics.
properties
IUPAC Name |
octa-2,5-diyn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHNLOXWCWCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316301 | |
Record name | 2,5-Octadiyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Octadiyn-1-ol | |
CAS RN |
35378-76-8 | |
Record name | 2,5-Octadiyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35378-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Octadiyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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